molecular formula C15H20O3 B12276344 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid

Cat. No.: B12276344
M. Wt: 248.32 g/mol
InChI Key: XMQSFAGVAWLELI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common route involves the reaction of cyclohexanecarboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the methoxybenzyl group, resulting in different chemical properties.

    4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the cyclohexane ring and carboxylic acid group.

Uniqueness: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and methoxybenzyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H20O3/c1-18-13-7-5-12(6-8-13)11-15(14(16)17)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17)

InChI Key

XMQSFAGVAWLELI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(CCCCC2)C(=O)O

Origin of Product

United States

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